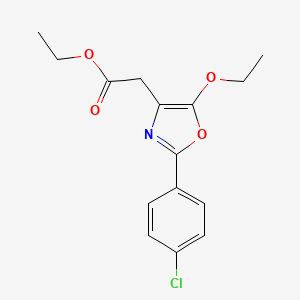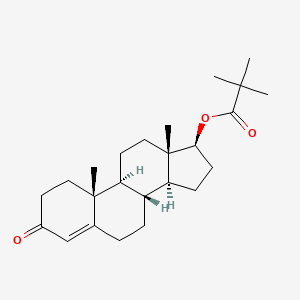![molecular formula C9H11N3O6 B1202698 (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione CAS No. 66528-42-5](/img/structure/B1202698.png)
(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Arabinofuran(1’,2’4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione: is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a class of nucleoside analogs that have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione typically involves the heteroatom annulation of the amino oxazoline of D-arabinose. This process includes several steps:
Formation of the oxazoline ring: This is achieved by reacting D-arabinose with an appropriate amine under acidic conditions.
Cyclization: The oxazoline intermediate undergoes cyclization with a triazine derivative to form the desired tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazolo-triazine derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its cytostatic activity against various cancer cell lines, including murine leukemia and human T-lymphocytes.
Immunosuppressive Agents: This compound and its analogs have shown unusually specific immunosuppressive properties, making them potential candidates for treating autoimmune diseases.
Antimicrobial Studies: Research has also explored its potential as an antimicrobial agent, although significant antiviral activity has not been observed.
Mecanismo De Acción
The mechanism of action of beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
beta-D-Arabinofuranosylpyrazolo[3,4-d]pyrimidine: Another nucleoside analog with similar cytostatic properties.
beta-D-Arabinofuranosylpyrimidinone: Known for its antimicrobial activity.
Uniqueness
beta-D-Arabinofuran(1’,2’:4,5)oxazolo-1,3,5-triazine-5-N-methyl-4,6-dione stands out due to its specific immunosuppressive properties and its potential as a therapeutic agent in cancer treatment . Its unique tricyclic structure also contributes to its distinct biological activities.
Propiedades
Número CAS |
66528-42-5 |
|---|---|
Fórmula molecular |
C9H11N3O6 |
Peso molecular |
257.2 g/mol |
Nombre IUPAC |
(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione |
InChI |
InChI=1S/C9H11N3O6/c1-11-7(15)10-8-12(9(11)16)6-5(18-8)4(14)3(2-13)17-6/h3-6,13-14H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
DWLTVXYJYDFYTQ-ARQDHWQXSA-N |
SMILES |
CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O |
SMILES isomérico |
CN1C(=O)N=C2N(C1=O)[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CN1C(=O)N=C2N(C1=O)C3C(O2)C(C(O3)CO)O |
Sinónimos |
beta-D-arabinofuran(1',2':4,5)oxazolo-1,3,5-triazine-5- N-methyl-4,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1202620.png)










